molecular formula C25H32N2O4 B6118158 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide

4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide

Cat. No. B6118158
M. Wt: 424.5 g/mol
InChI Key: HFWXOYTYNSJVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent analgesic that acts on the nicotinic acetylcholine receptors in the central nervous system, providing relief from pain without the sedative effects associated with traditional opioids. In

Mechanism of Action

ABT-594 acts on the nicotinic acetylcholine receptors in the central nervous system, specifically the α3β4 subtype. By binding to these receptors, ABT-594 activates the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain perception. This results in the relief of pain without the sedative effects associated with traditional opioids.
Biochemical and Physiological Effects:
ABT-594 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are involved in the regulation of pain perception. ABT-594 has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

ABT-594 has a number of advantages for lab experiments. It is highly potent and selective, making it an ideal tool for studying the function of nicotinic acetylcholine receptors. However, its complex synthesis method and high cost may limit its use in some labs.

Future Directions

There are a number of future directions for research on ABT-594. One area of interest is its potential use in the treatment of addiction, particularly nicotine addiction. ABT-594 may also have applications in the treatment of other types of pain, such as neuropathic pain. Further research is needed to fully understand the potential therapeutic applications of ABT-594.

Synthesis Methods

The synthesis method for ABT-594 involves the reaction of 4-(4-methoxyphenyl)-3-oxobutanoic acid with 1-phenylbutylamine to form the corresponding amide. This amide is then reacted with piperidine and acetic anhydride to produce the final product, ABT-594. The process is highly complex and requires a high level of expertise in organic chemistry.

Scientific Research Applications

ABT-594 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has been shown to be highly effective in relieving pain without the sedative effects associated with traditional opioids. ABT-594 has also been studied for its potential use in the treatment of addiction, as it acts on the same receptors as nicotine and may help to reduce cravings.

properties

IUPAC Name

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-(1-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-4-8-22(19-9-6-5-7-10-19)26-25(29)20-11-12-23(24(17-20)30-3)31-21-13-15-27(16-14-21)18(2)28/h5-7,9-12,17,21-22H,4,8,13-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWXOYTYNSJVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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